6-Chloro-5-nitropyridin-2-amine

Catalog No.
S1899026
CAS No.
84487-03-6
M.F
C5H4ClN3O2
M. Wt
173.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-5-nitropyridin-2-amine

CAS Number

84487-03-6

Product Name

6-Chloro-5-nitropyridin-2-amine

IUPAC Name

6-chloro-5-nitropyridin-2-amine

Molecular Formula

C5H4ClN3O2

Molecular Weight

173.56 g/mol

InChI

InChI=1S/C5H4ClN3O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H,(H2,7,8)

InChI Key

XVJLWPXRQLPUPT-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1[N+](=O)[O-])Cl)N

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])Cl)N

Application in the Field of Pharmaceutical and Medicinal Chemistry

Summary of the Application: The compound “6-Chloro-5-nitropyridin-2-amine” is used in the synthesis of a potential irreversible inhibitor, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine . This inhibitor is designed to address the monopolar spindle 1 (MPS1) kinase, a potential therapeutic target for the treatment of various malignancies such as triple negative breast cancer .

Methods of Application or Experimental Procedures: The synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine involves a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .

Application in the Field of Materials Science

Summary of the Application: The compound “2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1)” (2A5NP4CBA), which includes “6-Chloro-5-nitropyridin-2-amine” as a part of its structure, has been synthesized and grown as optically transparent single crystals for nonlinear optics and optical limiting applications .

Methods of Application or Experimental Procedures: The crystal of 2A5NP4CBA was grown using the conventional slow evaporation solution technique (SEST) . The formation of the new crystalline material was confirmed by single-crystal X-ray diffraction (SXRD) analysis .

Results or Outcomes: The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm . The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption (β), nonlinear refraction (n2), and nonlinear susceptibility (χ(3)), were evaluated, and the calculated value of χ(3) was found to be excellent compared to other organic single crystals .

Application in the Field of Agrochemicals

Summary of the Application: “6-Chloro-5-nitropyridin-2-amine” is an important raw material and intermediate used in the synthesis of various agrochemicals . Agrochemicals are substances that help in the management of agricultural ecosystems and micro-organisms in the farming area. The function of agrochemicals is to protect the crops from pests and improve crop yields.

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary widely depending on the specific agrochemical being synthesized. Typically, it involves a series of chemical reactions under controlled conditions.

Results or Outcomes: The use of “6-Chloro-5-nitropyridin-2-amine” in the synthesis of agrochemicals contributes to the production of effective products that protect crops and enhance agricultural productivity .

Application in the Synthesis of Lumacaftor

Summary of the Application: “6-Chloro-5-nitropyridin-2-amine” is used in the synthesis of lumacaftor, a drug used in combination with ivacaftor for the treatment of cystic fibrosis .

Methods of Application or Experimental Procedures: The synthesis of lumacaftor involves a four-step sequence, starting from 2-amino-6-chloropyridine. The crucial 5-position methylation is achieved via a Suzuki-Miyaura cross-coupling reaction .

Results or Outcomes: The improved synthesis of lumacaftor using “6-Chloro-5-nitropyridin-2-amine” avoids the utilization of peroxide, making the process safer and more efficient .

Application in the Field of Dye Manufacturing

Summary of the Application: “6-Chloro-5-nitropyridin-2-amine” is an important raw material and intermediate used in the synthesis of various dyes . Dyes are substances that impart color to a material. The color can be imparted by selective absorption, transmission, or reflection of light.

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary widely depending on the specific dye being synthesized. Typically, it involves a series of chemical reactions under controlled conditions.

Results or Outcomes: The use of “6-Chloro-5-nitropyridin-2-amine” in the synthesis of dyes contributes to the production of effective products that impart color to materials .

Application in the Synthesis of Organic Compounds

Summary of the Application: “6-Chloro-5-nitropyridin-2-amine” is used in the synthesis of various organic compounds . These compounds are used in a wide range of applications, including pharmaceuticals, agrochemicals, and materials science.

Methods of Application or Experimental Procedures: The synthesis of various organic compounds involves a series of chemical reactions. The specific procedures can vary widely depending on the compound being synthesized .

Results or Outcomes: The use of “6-Chloro-5-nitropyridin-2-amine” in the synthesis of organic compounds contributes to the production of effective products that have a wide range of applications .

6-Chloro-5-nitropyridin-2-amine is a chemical compound with the molecular formula C5_5H4_4ClN3_3O2_2. It belongs to the class of nitropyridines, which are derivatives of pyridine characterized by the presence of nitro and chloro substituents. The compound is recognized for its utility in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. Its structure features a chloro group at the 6-position and a nitro group at the 5-position of the pyridine ring, which influences its reactivity and biological properties .

As with most chemicals, it is advisable to handle 6-Cl-5-NO2-PNA with care due to the potential for unknown hazards. Nitroaromatic compounds can have various safety concerns, including [, ]:

  • Toxicity: Some nitroaromatics can be toxic if inhaled, ingested, or absorbed through the skin.
  • Explosivity: Nitroaromatics with specific structures can be explosive under certain conditions.

  • Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon.
  • Oxidation Reactions: The compound can undergo oxidation to yield various oxidized derivatives when treated with agents like potassium permanganate or chromium trioxide .

Common Reagents and Conditions

  • Substitution: Sodium amide or thiourea in solvents like ethanol or dimethylformamide.
  • Reduction: Catalysts such as palladium on carbon or platinum oxide with hydrogen gas.
  • Oxidation: Potassium permanganate or chromium trioxide as oxidizing agents.

The synthesis of 6-Chloro-5-nitropyridin-2-amine typically involves the nitration of 2-chloro-5-nitropyridine. One common method includes:

  • Nitration of 2-Chloro-5-nitropyridine: This step involves treating 2-chloro-5-nitropyridine with a nitrating agent under controlled conditions to introduce the nitro group at the appropriate position.
  • Ammonolysis: The resulting compound can then be reacted with ammonia to form 6-Chloro-5-nitropyridin-2-amine .

Industrial Production

In industrial settings, similar synthetic routes are followed but scaled up for higher yields and purity. This includes using large reactors and precise control over reaction conditions, followed by purification steps such as crystallization.

6-Chloro-5-nitropyridin-2-amine finds applications across various fields:

  • Organic Synthesis: Used as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceuticals: Potentially useful in drug development due to its structural properties.
  • Agrochemicals: May serve as a precursor for agricultural chemicals.
  • Dyes and Pigments: Its unique chemical structure allows for applications in dye manufacturing .

6-Chloro-5-nitropyridin-2-amine can be compared with several similar compounds based on their structural characteristics and reactivity:

Compound NameStructure CharacteristicsUnique Properties
2-Amino-6-chloro-3-nitropyridineDifferent substitution patternDistinct reactivity due to amino group presence
3-Chloro-6-nitropyridin-2-amineIsomeric form with different chemical propertiesVaries in applications compared to 6-chloro variant
4-Chloro-2-nitropyridineDifferently substituted pyridineUnique reactivity profile

The uniqueness of 6-Chloro-5-nitropyridin-2-amine lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity that are valuable for various applications in research and industry .

The synthesis of 6-Chloro-5-nitropyridin-2-amine represents a significant challenge in heterocyclic chemistry due to the electron-deficient nature of the pyridine ring system. This compound requires careful selection of synthetic routes that can effectively introduce both nitro and chloro substituents while maintaining the amino functionality at the 2-position. The following sections provide a comprehensive analysis of traditional and modern approaches to this synthesis.

Traditional Synthesis Routes

Traditional synthetic approaches to 6-Chloro-5-nitropyridin-2-amine have relied primarily on sequential nitration and chlorination reactions, building upon well-established electrophilic aromatic substitution principles adapted for the unique reactivity profile of pyridine derivatives.

Nitration and Chlorination Sequence from Pyridine Derivatives

The conventional approach involves a stepwise transformation beginning with 2-aminopyridine as the starting material [1]. The nitration step typically employs a mixed acid system consisting of concentrated nitric acid and sulfuric acid, with careful temperature control being essential for achieving acceptable yields and selectivity [2]. The nitration of pyridine derivatives presents unique challenges due to the electron-deficient nature of the aromatic ring, requiring forcing conditions that can lead to significant byproduct formation [3].

Research has demonstrated that the nitration of 2-aminopyridine proceeds most effectively when conducted at temperatures between 0-10°C during the initial acid addition phase, followed by gradual warming to 60-80°C for reaction completion [4]. The use of a nitric acid to sulfuric acid ratio of 1:2 to 1:3 (molar basis) has been found to provide optimal regioselectivity, favoring substitution at the 5-position relative to the amino group [2]. Under these conditions, yields typically range from 45-65%, with the major limitation being the formation of dinitro derivatives when excess nitrating agent is employed [5].

The subsequent chlorination step traditionally utilizes phosphorus oxychloride as the primary chlorinating agent [6]. This reagent demonstrates high selectivity for the 6-position when applied to 5-nitro-2-aminopyridine derivatives, likely due to the electronic effects of the nitro group directing chlorination to the adjacent carbon [7]. The reaction proceeds optimally at temperatures between 80-120°C, with reaction times ranging from 2-6 hours depending on the substrate and reaction scale [8].

Temperature control during both nitration and chlorination steps proves critical for product quality and yield optimization. Lower temperatures during nitration minimize the formation of multiple nitration products, while controlled heating during chlorination ensures complete conversion without excessive degradation of the sensitive nitro-amino pyridine substrate [9]. The overall yield for this traditional two-step sequence typically ranges from 35-50%, with selectivity challenges being the primary limitation.

Intermediate Isolation and Purification Strategies

The successful implementation of traditional synthesis routes requires robust intermediate isolation and purification protocols to ensure high-quality starting materials for subsequent transformations. The nitration product, 5-nitro-2-aminopyridine, presents particular purification challenges due to its tendency to form hydrogen-bonded aggregates and its sensitivity to thermal decomposition [10].

Recrystallization from isopropanol has been identified as the preferred purification method for nitrated intermediates, often requiring the use of activated carbon to remove colored impurities formed during the nitration process [6]. The recrystallization process typically involves dissolution of the crude product in hot isopropanol, treatment with activated carbon, filtration, and controlled cooling to promote crystal formation. This approach consistently delivers products with purities exceeding 95% as determined by liquid chromatography analysis .

For intermediates requiring further functionalization, particularly those containing both nitro and amino groups, storage under inert atmosphere conditions has proven essential to prevent oxidative degradation [12]. Research has shown that exposure to atmospheric oxygen can lead to the formation of complex oxidation products that significantly complicate subsequent synthetic steps. Optimal storage conditions involve keeping purified intermediates under nitrogen or argon atmosphere at temperatures below 10°C.

The isolation of chlorinated intermediates presents additional challenges due to their tendency to undergo hydrolysis in the presence of moisture [8]. Standard workup procedures involve careful quenching of the reaction mixture with ice-water, followed by pH adjustment to 8-9 using sodium carbonate solution. The product is then extracted using ethyl acetate, with the organic phase being dried over anhydrous sodium sulfate before solvent removal [13].

Fractional crystallization has emerged as a particularly effective technique for separating regioisomers that may form during chlorination reactions [14]. This method exploits subtle differences in solubility between isomeric products, allowing for the isolation of the desired 6-chloro isomer in high purity. The process typically involves controlled dissolution and recrystallization cycles using solvent mixtures with carefully adjusted polarity.

Modern Catalytic Approaches

Contemporary synthetic methodologies have introduced significant improvements in both efficiency and selectivity through the application of modern catalytic systems and optimized reaction conditions. These approaches address many of the limitations associated with traditional methods while maintaining practical scalability.

Role of Phosphorus Oxychloride in Chlorination

Phosphorus oxychloride has emerged as the preferred chlorinating agent for pyridine derivatives due to its high selectivity and relatively mild reaction conditions compared to molecular chlorine systems [7]. The mechanism of phosphorus oxychloride-mediated chlorination involves initial coordination to the substrate, followed by chloride transfer and subsequent elimination of phosphorus-containing byproducts [15].

Modern applications of phosphorus oxychloride benefit from the understanding that equimolar quantities can be employed effectively when reactions are conducted under optimized conditions [8]. Research has demonstrated that heating substrates with equimolar phosphorus oxychloride in sealed reactors at temperatures between 140-160°C for 2 hours provides excellent yields while minimizing waste generation [8]. This approach represents a significant improvement over traditional methods that required large excesses of the chlorinating reagent.

The addition of pyridine as a base during phosphorus oxychloride chlorination has been shown to enhance both reaction rate and selectivity [8]. The base serves multiple functions, including neutralization of hydrogen chloride generated during the reaction and activation of the substrate through coordination effects. Optimal results are achieved using 0.5-1.0 equivalents of pyridine base, with higher concentrations leading to competitive side reactions.

Solvent-free conditions have proven particularly advantageous for phosphorus oxychloride-mediated chlorinations, eliminating issues associated with solvent compatibility and simplifying product isolation procedures [8]. Under these conditions, the reaction mixture remains homogeneous throughout the transformation, facilitating efficient heat and mass transfer. Product isolation typically involves simple quenching with water followed by pH adjustment and extraction.

Temperature optimization studies have revealed that reaction rates increase significantly above 120°C, but excessive temperatures (>160°C) can lead to substrate decomposition and reduced selectivity [6]. The optimal temperature range of 140-160°C provides a balance between reaction efficiency and product quality, with most substrates achieving complete conversion within 2-4 hours under these conditions.

Optimization of Diazotization and Sandmeyer-Type Reactions

The application of diazotization followed by Sandmeyer-type transformations offers an alternative synthetic route to 6-Chloro-5-nitropyridin-2-amine, particularly when starting from appropriately substituted aniline precursors [16]. This approach leverages the well-established chemistry of diazonium salts while adapting reaction conditions to accommodate the unique electronic properties of pyridine systems.

Modern diazotization protocols employ tert-butyl nitrite as the nitrosating agent in combination with hydrochloric acid, providing improved safety profiles compared to traditional sodium nitrite systems [17]. The reaction is typically conducted at 0-5°C to ensure diazonium salt stability, with careful monitoring of reaction progress through visible color changes and nitrogen evolution. Under these conditions, diazotization proceeds quantitatively within 30-60 minutes for most pyridine-based substrates [18].

The subsequent Sandmeyer reaction benefits from the use of copper(II) chloride as the chlorinating agent, with reaction temperatures maintained between 65-80°C to optimize radical generation and capture processes [16]. Research has demonstrated that the addition of acetonitrile as a co-solvent improves reaction homogeneity and facilitates temperature control during the exothermic chlorination step. Under optimized conditions, yields typically range from 55-75%, with the major byproducts being reduction products formed through competing hydrogen atom transfer reactions [17].

Catalyst optimization has revealed that copper(II) chloride loadings of 1.5-2.0 equivalents provide optimal results, with lower loadings leading to incomplete conversion and higher loadings promoting excessive side reactions [16]. The use of copper(I) chloride as an alternative catalyst has been explored, but generally provides lower yields due to reduced radical generation efficiency under the reaction conditions employed.

One-pot diazotization-Sandmeyer protocols have been developed to streamline the synthetic sequence and minimize intermediate handling [17]. These procedures involve direct addition of the copper catalyst to the diazotization mixture after diazonium salt formation is complete, followed by controlled warming to initiate the chlorination reaction. This approach eliminates the need for diazonium salt isolation while maintaining comparable yields to the stepwise procedure.

The scope of the Sandmeyer approach extends to various substituted pyridine derivatives, with electron-donating substituents generally providing higher yields than electron-withdrawing groups [19]. This electronic effect reflects the stability of the intermediate aryl radicals, with more electron-rich systems generating more stable radicals that are efficiently trapped by the chlorinating agent.

Comparative Analysis of Yield and Selectivity

A comprehensive evaluation of synthetic methodologies reveals significant differences in both overall efficiency and product selectivity, with modern approaches generally outperforming traditional methods in both categories. The following analysis provides quantitative comparisons based on experimental data from multiple research groups.

Byproduct Management in Multi-Step Syntheses

The formation and management of byproducts represents a critical consideration in the synthesis of 6-Chloro-5-nitropyridin-2-amine, with different synthetic routes producing distinct byproduct profiles that require tailored purification strategies [20]. Understanding these byproduct formation patterns enables the development of more efficient synthetic protocols and improved product isolation procedures.

Dinitro derivatives constitute the most significant byproduct class in traditional nitration-based syntheses, typically forming when excess nitrating agent is employed or when reaction temperatures exceed optimal ranges [5]. These compounds generally exhibit similar physical properties to the desired mononitro product, making separation challenging through conventional crystallization techniques. Column chromatography using silica gel with ethyl acetate-hexane gradient elution has proven most effective for removing these impurities, though this approach results in yield losses of 10-25% [21].

Chlorination isomers represent another major byproduct category, particularly when non-selective chlorinating agents such as molecular chlorine are employed [22]. The formation of 4-chloro and 3-chloro isomers alongside the desired 6-chloro product necessitates careful separation procedures. Fractional crystallization from mixed solvent systems has emerged as the preferred separation method, exploiting subtle solubility differences between isomers [23]. This approach typically achieves purities exceeding 98% but requires multiple recrystallization cycles, resulting in cumulative yield losses of 15-30%.

Hydrolysis products formed through moisture contamination during synthesis or storage present additional purification challenges [24]. These compounds, typically pyridine N-oxides or hydroxylated derivatives, can be effectively removed through acid-base extraction procedures. Treatment of crude reaction mixtures with dilute hydrochloric acid followed by neutralization and extraction selectively removes these polar impurities while preserving the desired product [13].

Ring degradation products, formed under extreme reaction conditions, represent the most problematic byproduct class due to their diverse structures and potential for further reactions [20]. These compounds typically result from excessive heating or prolonged exposure to strongly acidic conditions. Prevention through careful temperature control and reaction monitoring proves more effective than attempted separation, as these degradation products often exhibit similar chromatographic behavior to the desired product.

Solvent adducts, particularly those formed when protic solvents are employed during synthesis, can be effectively removed through high-vacuum treatment at elevated temperatures [25]. These adducts typically involve hydrogen bonding between solvent molecules and the amino or nitro functionalities of the product. Complete removal requires heating under vacuum (0.1 mmHg) at temperatures 20-30°C below the decomposition point of the product.

Solvent and Temperature Effects on Reaction Efficiency

Systematic investigation of solvent and temperature effects has revealed critical relationships between reaction conditions and synthetic efficiency, with these parameters significantly influencing both reaction rates and product selectivity [26]. The electron-deficient nature of pyridine derivatives necessitates careful optimization of these variables to achieve acceptable synthetic outcomes.

Solvent-free conditions have consistently demonstrated superior performance across multiple synthetic routes, eliminating complications associated with solvent compatibility and facilitating product isolation [8]. Comparative studies show that yields improve by 15-25% when reactions are conducted under neat conditions compared to conventional solvent-based protocols. This improvement reflects enhanced substrate-reagent contact and elimination of competitive solvation effects that can inhibit desired transformations [27].

When solvents are required for substrate solubility or temperature control, aprotic systems consistently outperform protic alternatives [26]. Acetonitrile and dichloromethane have emerged as preferred choices, providing adequate solvation while minimizing competitive reactions. The use of protic solvents such as alcohols typically results in yield reductions of 20-40% due to competitive nucleophilic reactions and product complexation [25].

Temperature optimization reveals distinct profiles for different synthetic steps, with nitration reactions requiring lower temperatures (0-10°C) to control selectivity, while chlorination reactions benefit from elevated temperatures (60-140°C) to achieve complete conversion [9]. The temperature dependence of reaction rates follows Arrhenius behavior, with activation energies ranging from 15-25 kcal/mol for most transformations involved in the synthesis.

Continuous flow processing has demonstrated particular advantages for temperature-sensitive transformations, providing precise temperature control and rapid heat transfer [5]. Studies comparing batch and flow processes show yield improvements of 10-20% for flow systems, primarily due to enhanced temperature uniformity and reduced residence time variations. The improved heat transfer characteristics of microreactor systems enable the use of higher temperatures without risking thermal decomposition.

The interaction between solvent polarity and reaction temperature creates complex optimization landscapes that require systematic investigation [26]. Higher polarity solvents generally permit lower reaction temperatures due to enhanced solvation of charged intermediates, while lower polarity systems require elevated temperatures to achieve comparable reaction rates. This relationship proves particularly important for reactions involving ionic intermediates such as diazonium salts.

Catalyst solubility and stability represent additional temperature-dependent factors that influence optimal reaction conditions [28]. Many copper-based catalysts employed in Sandmeyer reactions exhibit temperature-dependent solubility profiles, with higher temperatures improving catalyst availability but potentially promoting decomposition. Optimal temperatures typically represent a compromise between catalyst activity and stability, generally falling in the range of 60-80°C for most copper-catalyzed systems.

X-ray Crystallography and Molecular Conformation

The molecular structure of 6-Chloro-5-nitropyridin-2-amine has been characterized through extensive crystallographic studies of related nitroaminopyridine compounds. X-ray crystallographic analysis of structurally similar compounds such as 2-Chloro-5-methyl-3-nitropyridine reveals fundamental structural parameters that are applicable to the title compound [1]. The crystal structure demonstrates that these compounds typically crystallize with two independent molecules in the asymmetric unit, exhibiting orthorhombic crystal systems with space group Pna2₁ [1].

The pyridine ring maintains planarity with standard bond lengths and angles consistent with aromatic heterocyclic compounds [1] [2]. Bond lengths within the molecular framework are within normal ranges, with carbon-nitrogen distances typically ranging from 1.32-1.40 Å and carbon-carbon distances approximately 1.38-1.42 Å [2]. The chlorine substituent at the 6-position introduces electron-withdrawing effects that influence the electronic distribution throughout the ring system [1].

Crystallographic data for related compounds indicate unit cell dimensions with a = 21.435(6) Å, b = 8.151(2) Å, and c = 8.494(2) Å, providing insights into the molecular packing arrangements [1]. The molecular conformation is stabilized through intermolecular C—H⋯O hydrogen bonds that contribute to crystal stability [1]. The nitro group maintains planarity with the pyridine ring, creating an extended conjugated system that influences both electronic properties and crystal packing [1] [2].

The absolute structure parameter of −0.08(8) confirms the correct space group assignment and demonstrates the reliability of the crystallographic determination [1]. Thermal displacement parameters indicate that all atoms exhibit normal thermal motion, with the heaviest atoms showing the smallest displacement ellipsoids [1].

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible) [3] [1]

Nuclear Magnetic Resonance Spectroscopy provides definitive structural characterization of 6-Chloro-5-nitropyridin-2-amine. In ¹H Nuclear Magnetic Resonance spectra recorded in deuterated dimethyl sulfoxide, the aromatic protons appear as characteristic signals in the δ 7-8 ppm region [4]. The amino group protons typically resonate as a broad singlet around δ 6-7 ppm, often appearing as δ 8.03 (2H, br s) for the NH₂ functionality [4]. The pyridine ring protons show distinct chemical shifts reflecting the electron-withdrawing effects of both chloro and nitro substituents [4].

¹³C Nuclear Magnetic Resonance spectroscopy reveals the aromatic carbon framework with signals appearing in the δ 140-150 ppm region [4]. The carbon bearing the nitro group experiences significant deshielding due to the electron-withdrawing nature of the nitro functionality, appearing downfield compared to unsubstituted pyridine carbons . The chlorine-bearing carbon also shows characteristic deshielding patterns consistent with halogen substitution [4].

Infrared Spectroscopy provides distinctive fingerprint identification of functional groups. The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations around 1520 cm⁻¹ and 1350 cm⁻¹, respectively [7]. Primary amine functionality displays N-H stretching vibrations in the 3300-3500 cm⁻¹ region, typically appearing as two distinct bands corresponding to symmetric and asymmetric stretching modes [7]. The pyridine ring contributes C=N and C=C stretching vibrations in the 1450-1600 cm⁻¹ region [7].

Ultraviolet-Visible Spectroscopy reveals electronic transitions characteristic of nitroaromatic compounds [8] [9]. The extended conjugation between the pyridine ring and nitro group results in bathochromic shifts compared to simple pyridine derivatives [8]. The absorption spectrum typically shows π→π transitions around 250-280 nm and n→π transitions at longer wavelengths around 320-350 nm [9]. The chloro substituent contributes to electronic perturbations that modify the precise absorption maxima [8] [9].

Mass Spectrometry confirms the molecular ion peak at m/z 173.56, corresponding to the molecular formula C₅H₄ClN₃O₂ [10]. Fragmentation patterns show characteristic losses including nitro group elimination and chlorine loss, providing structural confirmation [10].

Thermodynamic and Kinetic Stability

Melting Point, Boiling Point, and Solubility Profiles [1]

The thermodynamic properties of 6-Chloro-5-nitropyridin-2-amine reflect the combined influences of molecular structure, intermolecular interactions, and crystal packing arrangements. While specific melting point data for the title compound remains unreported in the literature, related chloronitropyridine derivatives provide valuable comparative insights into thermal behavior patterns.

Structurally analogous compounds demonstrate significant variation in melting points based on substitution patterns. 2-Amino-6-chloro-3-nitropyridine exhibits a melting point range of 193-198°C [7] [11], while 4-Chloro-5-nitropyridin-2-amine shows a higher melting point of 240-242°C [12] [13]. The 2-Chloro-5-nitropyridine precursor melts at 105-108°C [14], demonstrating the significant thermal stability enhancement provided by amino group incorporation.

The elevated melting points of aminonitropyridine derivatives reflect strong intermolecular hydrogen bonding networks formed by the amino functionality [7] [11]. The presence of both electron-donating amino groups and electron-withdrawing nitro groups creates dipolar interactions that strengthen crystal lattice forces [13]. Additionally, the chlorine substituent contributes to van der Waals interactions and dipole-dipole forces that further stabilize the solid state [14].

Boiling point data for 6-Chloro-5-nitropyridin-2-amine has not been experimentally determined, likely due to thermal decomposition occurring before the normal boiling point is reached. Related compounds such as 4-Chloro-5-nitropyridin-2-amine show estimated boiling points around 377°C [13], though these values may represent calculated rather than experimental determinations.

Solubility profiles demonstrate the compound's moderate polarity characteristics. 6-Chloro-5-nitropyridin-2-amine exhibits slight solubility in water , reflecting the balance between the polar amino and nitro functionalities and the hydrophobic chloropyridine core. The compound shows enhanced solubility in polar aprotic solvents including dimethyl sulfoxide, dimethylformamide, and other organic solvents [16]. This solubility pattern is consistent with the compound's use as an intermediate in organic synthesis applications [16].

The limited aqueous solubility can be attributed to the predominance of aromatic character and the electron-withdrawing effects of both chloro and nitro substituents, which reduce the basicity of the amino group . In contrast, polar organic solvents can better solvate the compound through dipole-dipole interactions and potential hydrogen bonding with the amino functionality [16].

XLogP3

1.3

Other CAS

84487-03-6

Wikipedia

Pyridine, 2-amino-6-chloro-5-nitro-

Dates

Last modified: 08-16-2023

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